molecular formula C9H10O4 B13124267 Benzyl2,2-dihydroxyacetate

Benzyl2,2-dihydroxyacetate

Cat. No.: B13124267
M. Wt: 182.17 g/mol
InChI Key: PVYYFYTXAKSXEA-UHFFFAOYSA-N
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Description

Benzyl 2,2-dihydroxyacetate (C₉H₁₀O₄) is a benzyl ester derivative of dihydroxyacetic acid. These compounds share a common benzyl ester backbone, which often enhances lipophilicity and bioavailability, making them valuable in drug formulation and organic synthesis .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

benzyl 2,2-dihydroxyacetate

InChI

InChI=1S/C9H10O4/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2

InChI Key

PVYYFYTXAKSXEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,2-dihydroxyacetate can be synthesized through the esterification of benzyl alcohol with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of benzyl 2,2-dihydroxyacetate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize by-products and improve the overall sustainability of the process.

Types of Reactions:

    Oxidation: Benzyl 2,2-dihydroxyacetate can undergo oxidation reactions to form benzyl glycolate. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of benzyl 2,2-dihydroxyacetate can yield benzyl alcohol and glycolic acid. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: The ester group in benzyl 2,2-dihydroxyacetate can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Benzyl glycolate.

    Reduction: Benzyl alcohol and glycolic acid.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Benzyl 2,2-dihydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which benzyl 2,2-dihydroxyacetate exerts its effects involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing benzyl alcohol and glycolic acid. These products can then participate in various metabolic pathways. The molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

  • Structure : C₆H₅COOCH₂C₆H₅
  • Applications :
    • Therapeutic Use : A 25% BB formulation demonstrated an 87% cure rate in scabies treatment, significantly outperforming permethrin 5% (27% cure rate) .
    • Safety Profile : BB caused transient burning in 24% of patients but maintained better tolerability compared to alternatives .
  • Key Advantage : High efficacy and accessibility make BB a first-line scabicidal agent in regions with permethrin resistance .

Ethyl 2-Phenylacetoacetate

  • Structure : C₁₂H₁₄O₃ (ethyl ester of α-acetylbenzeneacetic acid)
  • Applications: Synthetic Utility: Serves as a precursor in synthesizing heterocyclic compounds, including benzothiazoles and triazoles, via reactions with hydrazine or aldehydes .

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : C₁₄H₁₂O₃
  • Properties :
    • Chemical Reactivity : Undergoes esterification and decarboxylation, forming intermediates for agrochemicals and pharmaceuticals .
    • Applications : Used in synthesizing glycolic acid derivatives and as a chelating agent in coordination chemistry .

Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate

  • Structure : C₉H₈O₄
  • Features: Bioactivity: The 4-hydroxyphenyl group enhances antioxidant properties, making it relevant in oxidative stress research . Synthetic Role: Acts as a building block for phenolic esters in material science .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Application Efficacy/Activity Notes
Benzyl 2,2-dihydroxyacetate C₉H₁₀O₄ 194.17 Hypothesized: Drug delivery, esters Pending pharmacological studies
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 Scabies treatment 87% cure rate; mild irritation
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 214.24 Organic synthesis Fluorescent sensor precursor
Benzilic Acid C₁₄H₁₂O₃ 228.25 Chelation, agrochemicals High thermal stability
Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate C₉H₈O₄ 180.16 Antioxidant research Synth. for phenolic polymers

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